BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Efficacy of BPR1K871 and
Gilteritinib in Targeting FLT3-Mutated Acute
Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BPR1K871

Cat. No.: B15579909

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical multi-kinase inhibitor BPR1K871
and the FDA-approved second-generation FLT3 inhibitor gilteritinib. The content is based on
available preclinical data for BPR1K871 and a combination of preclinical and clinical data for
gilteritinib, offering an objective analysis of their efficacy and mechanisms of action in the
context of acute myeloid leukemia (AML).

Introduction

Acute myeloid leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloid cells. A significant subset of AML cases involves mutations in the FMS-like
tyrosine kinase 3 (FLT3) gene, which are associated with a poor prognosis.[1] This has driven
the development of targeted therapies against FLT3. Gilteritinib (Xospata®) is a potent,
second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[2][3]
BPR1K871 is a novel, preclinical multi-kinase inhibitor that has demonstrated potent dual
inhibition of FLT3 and Aurora kinases.[4][5] This guide compares the efficacy of these two
compounds based on available experimental data.
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The following tables summarize the quantitative data on the inhibitory activities of BPR1K871

and gilteritinib.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Compound Target Kinase IC50 (nM)
BPR1K871 FLT3 19[6]
AURKA 22[6]
AURKB 13[6]
o Data not directly comparable
Gilteritinib FLT3
from search results
Data not directly comparable
AXL

from search results

Note: Direct IC50 value comparisons for gilteritinib against specific kinases were not available

in the provided search results in a directly comparable format to BPR1K871. Gilteritinib is
known to be a potent FLT3 and AXL inhibitor.[2][7]

Table 2: Anti-proliferative Activity in FLT3-ITD+ AML Cell Lines (EC50)

Compound Cell Line EC50 (nM)
BPR1K871 MOLM-13 ~5[4][5]
MV4-11 ~5[4][5]
Specific EC50 values not
S provided, but showed a typical
Gilteritinib MOLM-14
response profile for FLT3
inhibitors[8]
Specific EC50 values not
rovided, but showed a typical
MV4-11 P P

response profile for FLT3
inhibitors[8]
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Mechanism of Action

Gilteritinib is a second-generation tyrosine kinase inhibitor that targets both FLT3 internal
tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2] It also inhibits other
kinases like AXL.[2] By binding to the ATP-binding pocket of the FLT3 kinase, gilteritinib blocks
downstream signaling pathways, leading to the induction of apoptosis in cancer cells
expressing FLT3-ITD.[2][9]

BPR1K871 is a quinazoline-based multi-kinase inhibitor.[4][5] Its primary mechanism is the
dual inhibition of FLT3 and Aurora kinases (AURKA and AURKB).[4][6] The inhibition of FLT3
disrupts the proliferation of FLT3-dependent AML cells, while the inhibition of Aurora kinases,
which are crucial for cell mitosis, provides an additional anti-cancer mechanism.[6] Kinase
profiling has shown that BPR1K871 inhibits 77 different therapeutically relevant kinases,
suggesting a broad spectrum of activity.[4][6]

Signaling Pathway Diagrams
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Caption: Gilteritinib's mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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